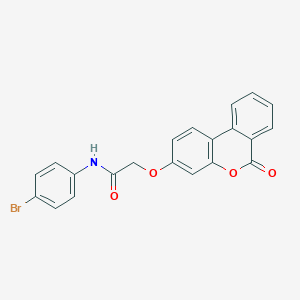
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and an isoindoline-1,3-dione moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and phthalic anhydride.
Formation of Isoindoline-1,3-dione: Phthalic anhydride reacts with an appropriate amine to form the isoindoline-1,3-dione moiety.
Acylation Reaction: The isoindoline-1,3-dione intermediate is then acylated with 4-chloro-2,5-dimethoxyaniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the chloro substituent.
N-(4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the methoxy groups.
Uniqueness
The presence of both the chloro and dimethoxy substituents, along with the isoindoline-1,3-dione moiety, makes N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C18H15ClN2O5 |
|---|---|
Molekulargewicht |
374.8g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O5/c1-25-14-8-13(15(26-2)7-12(14)19)20-16(22)9-21-17(23)10-5-3-4-6-11(10)18(21)24/h3-8H,9H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
VHVNBAVWDFTXSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B382229.png)
![5,8-Quinolinedione 5-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B382230.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B382231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B382232.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{4-nitrophenyl}hexanamide](/img/structure/B382237.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-{3-nitrobenzyl}-1,3-thiazol-2-yl)butanamide](/img/structure/B382238.png)
![4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B382239.png)
![5-(3-Methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382244.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382245.png)

![3-(4-(dimethylamino)phenyl)-5-phenyl-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382247.png)

![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
